ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound featuring a combination of oxazole and carboxylate groups, linked via phenoxy and methoxyimino functionalities. This compound finds applications in various scientific fields due to its unique structural characteristics and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves a multi-step process:
Formation of the oxazole ring: : This step often starts with a cyclization reaction involving suitable precursors under acidic or basic conditions.
Introduction of the phenoxy group: : This can be achieved through nucleophilic substitution reactions where the phenoxy group is introduced via an alkyl halide intermediate.
Addition of the methoxyimino group: : A methoxyimino group can be added through a condensation reaction using methoxyamine and formaldehyde.
Esterification: : Finally, the carboxylic acid group is esterified using ethanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production methods are typically scaled up versions of laboratory protocols. These processes are optimized for yield and cost-effectiveness, involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the methoxyimino group can produce corresponding amine derivatives using agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidized derivatives: : Formation of hydroxyl and ketone functionalities.
Reduced derivatives: : Amines and imines.
Substituted products: : Various phenoxy substituted compounds.
Scientific Research Applications
Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is utilized in multiple scientific disciplines:
Chemistry: : As a building block for more complex organic molecules in synthetic chemistry.
Biology: : Studied for its potential interactions with biological molecules and as a probe in biochemical assays.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: : Used in the development of novel materials and coatings due to its reactive nature.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It can interact with enzymes, receptors, or nucleic acids, depending on its chemical structure and the specific functional groups present.
Pathways: : The pathways often involve binding to active sites of proteins or incorporation into metabolic cycles, leading to inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate stands out due to its unique combination of functional groups. Similar compounds might include:
Ethyl 5-(phenoxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate: : Lacks the methoxyimino group, leading to different reactivity and biological properties.
5-({2-[(1E)-(Methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid: : Non-esterified version, affecting solubility and reactivity.
Mthis compound: : Methyl ester variant, with potentially different pharmacokinetic properties.
Each of these compounds has distinct properties and applications, highlighting the uniqueness of this compound in scientific research and industry.
Properties
IUPAC Name |
ethyl 5-[[2-[(E)-methoxyiminomethyl]phenoxy]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-3-20-15(18)13-8-12(22-17-13)10-21-14-7-5-4-6-11(14)9-16-19-2/h4-7,9,12H,3,8,10H2,1-2H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVFIINVLKARJO-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)COC2=CC=CC=C2C=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)COC2=CC=CC=C2/C=N/OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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